molecular formula C16H26N2 B12795356 2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine CAS No. 5452-88-0

2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine

Katalognummer: B12795356
CAS-Nummer: 5452-88-0
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: XWWLVOGAFPPCTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group, a methyl group, and a pyridinyl ethyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine typically involves the reaction of cyclohexylamine with 2-(pyridin-2-yl)ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then methylated using methyl iodide to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridinyl group plays a crucial role in the binding affinity and specificity of the compound. The cyclohexyl and methyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but lacks the cyclohexyl group.

    N-Methyl-N,N-bis(2-pyridylethyl)amine trihydrochloride: A salt form with similar properties.

    Betahistine: A related compound used in the treatment of vertigo.

Uniqueness

2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile compound in various applications, distinguishing it from other similar amines.

Eigenschaften

CAS-Nummer

5452-88-0

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

2-cyclohexyl-N-methyl-N-(2-pyridin-2-ylethyl)ethanamine

InChI

InChI=1S/C16H26N2/c1-18(13-10-15-7-3-2-4-8-15)14-11-16-9-5-6-12-17-16/h5-6,9,12,15H,2-4,7-8,10-11,13-14H2,1H3

InChI-Schlüssel

XWWLVOGAFPPCTM-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1CCCCC1)CCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.